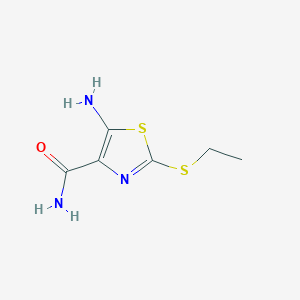
5-Amino-2-(ethylsulfanyl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(ethylsulfanyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family Thiazoles are five-membered rings containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(ethylsulfanyl)-1,3-thiazole-4-carboxamide typically involves the reaction of 2-aminothiazole with ethyl mercaptan under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the thiazole ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. Additionally, eco-friendly methods, such as microwave irradiation, can be employed to enhance reaction efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(ethylsulfanyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Amino-2-(ethylsulfanyl)-1,3-thiazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 5-Amino-2-(ethylsulfanyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Tiazofurin: An anticancer agent with a thiazole moiety.
Ritonavir: An antiretroviral drug containing a thiazole ring
Uniqueness
5-Amino-2-(ethylsulfanyl)-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to other thiazole derivatives .
Propriétés
Numéro CAS |
120821-28-5 |
|---|---|
Formule moléculaire |
C6H9N3OS2 |
Poids moléculaire |
203.3 g/mol |
Nom IUPAC |
5-amino-2-ethylsulfanyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3OS2/c1-2-11-6-9-3(4(7)10)5(8)12-6/h2,8H2,1H3,(H2,7,10) |
Clé InChI |
UPMFXGPPKMHMQW-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC(=C(S1)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















